molecular formula C12H13N3O3S B2871166 8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-28-6

8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2871166
CAS RN: 1021100-28-6
M. Wt: 279.31
InChI Key: JWIJKFZCLPFLMV-UHFFFAOYSA-N
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Description

The compound “8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . The molecule also includes a spiro[4.5]decane structure, which is a type of spirocyclic compound, and a 1,3-diazaspiro moiety, which is a type of nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is complex due to the presence of multiple rings and functional groups. The thiophene ring contributes to the aromaticity of the molecule, while the spiro[4.5]decane structure introduces a three-dimensional aspect to the molecule .


Chemical Reactions Analysis

The compound “8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” likely undergoes various chemical reactions due to the presence of multiple reactive sites. For instance, the carbonyl groups can undergo nucleophilic addition reactions . The thiophene ring can participate in electrophilic aromatic substitution reactions .

properties

IUPAC Name

8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-9(8-2-1-7-19-8)15-5-3-12(4-6-15)10(17)13-11(18)14-12/h1-2,7H,3-6H2,(H2,13,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIJKFZCLPFLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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